molecular formula C11H15NS B13162790 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13162790
M. Wt: 193.31 g/mol
InChI Key: WOUVWVARBKWSQK-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a tetrahydronaphthalen-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The amine group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Another compound with a methylsulfanyl group, used in drug development and organic synthesis.

    Methanesulfonyl chloride: An organosulfur compound used as a precursor in various chemical reactions.

Uniqueness

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its tetrahydronaphthalen-1-amine backbone combined with the methylsulfanyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

7-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H15NS/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3

InChI Key

WOUVWVARBKWSQK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(CCCC2N)C=C1

Origin of Product

United States

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